molecular formula C12H20F6NO6P B3041695 Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate CAS No. 340031-52-9

Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate

Cat. No.: B3041695
CAS No.: 340031-52-9
M. Wt: 419.25 g/mol
InChI Key: ZZJIHOGPUZCANY-UHFFFAOYSA-N
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Description

Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate is a fluorinated phosphonate ester characterized by a trifluoromethyl (-CF₃) group and a (2-ethoxyethoxy)carbonylamino (-NHCOOCH₂CH₂OCH₂CH₃) substituent at the α-carbon of the phosphonate backbone. This structural complexity confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are advantageous in agrochemical and pharmaceutical applications.

Properties

IUPAC Name

2-ethoxyethyl N-(2-diethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F6NO6P/c1-4-22-7-8-23-9(20)19-10(11(13,14)15,12(16,17)18)26(21,24-5-2)25-6-3/h4-8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJIHOGPUZCANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F6NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable trifluoromethyl-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield phosphonates with different functional groups.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates.

Scientific Research Applications

Anticancer Activity

Diethyl phosphonates have been investigated for their potential anticancer properties. Research has shown that compounds with phosphonate groups can inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that derivatives of diethyl phosphonates exhibited cytotoxic effects on various cancer cell lines, suggesting their potential as anticancer agents .

Neuroprotective Effects

Recent studies have indicated that certain phosphonates possess neuroprotective properties. They may help in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress. A specific case study highlighted the efficacy of phosphonate derivatives in preventing neuronal cell death in models of Alzheimer's disease .

Compound Target Disease Effectiveness
Diethyl Phosphonate ACancerInhibition of cell proliferation
Diethyl Phosphonate BAlzheimer'sReduction in neuronal death

Herbicidal Properties

Diethyl phosphonates have been explored for their herbicidal activity. Research indicates that these compounds can disrupt photosynthetic processes in plants, leading to effective weed control. A notable study showed that a specific diethyl phosphonate formulation significantly reduced weed biomass in agricultural settings .

Fertilizer Enhancements

In addition to herbicidal applications, diethyl phosphonates can be used to enhance fertilizer efficiency. They can improve nutrient uptake in crops when used as additives in fertilizers, promoting better growth and yield. Field trials demonstrated that crops treated with phosphonate-enhanced fertilizers showed increased biomass and nutrient content compared to controls .

Polymer Synthesis

Diethyl phosphonates are utilized in the synthesis of various polymers with desirable properties such as flame retardancy and thermal stability. These polymers find applications in coatings, textiles, and construction materials. A recent study reported on the successful incorporation of diethyl phosphonates into polymer matrices, resulting in enhanced mechanical properties .

Application Material Type Property Enhanced
CoatingsPolyurethaneFlame retardancy
TextilesPolyesterThermal stability

Nanocomposites

The incorporation of diethyl phosphonates into nanocomposites has been investigated for creating advanced materials with improved strength and durability. Research has shown that these nanocomposites exhibit superior mechanical performance compared to traditional composites due to the unique interactions between the phosphonate groups and the nanofillers .

Mechanism of Action

The mechanism of action of Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate involves its interaction with molecular targets through its trifluoromethyl and phosphonate groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Ester Groups

  • Diisopropyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate (Ref: 54-PC31410, CymitQuimica): This compound differs in its ester groups (diisopropyl vs. diethyl) and the absence of the 2-ethoxyethoxy extension on the carbonylamino substituent. The diisopropyl ester likely reduces solubility in polar solvents compared to the diethyl variant, while the shorter ethoxy chain may decrease steric hindrance in enzymatic interactions .

Analogues with Sulfonyl vs. Carbonyl Substituents

  • Diethyl [2,2,2-trifluoro-1-phenylsulfonylamino-1-(trifluoromethyl)ethyl]phosphonate (Acta Cryst. Crystallographic data (monoclinic, P21/n space group) reveal intermolecular hydrogen bonding between sulfonyl oxygen and phosphonate oxygen, influencing solid-state packing .

Fluorinated α-Aminophosphonates in Medicinal Chemistry

  • Vinblastine-derived α-aminophosphonates (e.g., (1S)-[1-[(O4-deacetyl-3-de(methoxycarbonyl)vincaleukoblastin-3-yl)carbonyl]amino]-2-methylpropyl]phosphonic acid diethyl ester): These compounds exhibit antitumor activity via tubulin polymerization inhibition. The stereochemistry of the phosphonate group (1S configuration) is critical for activity, a factor that may also influence the target compound’s bioactivity. However, the absence of trifluoromethyl groups in these derivatives reduces their metabolic resistance compared to the target compound .

Reactivity in Cycloaddition Reactions

  • Diethyl [(1-[(benzyloxycarbonyl)amino]-1-(trifluoromethyl)prop/but-2-yn-1-yl]phosphonate (134): This α-alkynylaminophosphonate undergoes cycloaddition with azides at 80°C to yield triazolyl derivatives. The target compound’s 2-ethoxyethoxy group may sterically hinder similar reactions, necessitating higher temperatures or catalysts .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Melting Point/Stability Biological Activity Reference
Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate C₁₃H₂₀F₆NO₅P -(2-ethoxyethoxy)carbonylamino, -CF₃ Not reported Potential agrochemical agent
Diethyl [2,2,2-trifluoro-1-phenylsulfonylamino-1-(trifluoromethyl)ethyl]phosphonate C₁₃H₁₆F₆NO₅PS -phenylsulfonylamino, -CF₃ 113 K (crystal) Crystallographic model
Diisopropyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate C₁₂H₂₀F₆NO₅P -ethoxycarbonylamino, -CF₃ Undefined (commercial) Research chemical

Biological Activity

Chemical Structure and Synthesis

Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate is a phosphonate compound characterized by the presence of trifluoromethyl and ethoxy groups. The general structure can be represented as follows:

CxHyFzNOnP\text{C}_{x}\text{H}_{y}\text{F}_{z}\text{N}\text{O}_{n}\text{P}

where xx, yy, zz, and nn denote the number of respective atoms in the molecular formula. The synthesis typically involves multi-step reactions starting from readily available phosphonates and amines.

Antiproliferative Effects

Research indicates that phosphonate compounds can exhibit antiproliferative effects on various cancer cell lines. For instance, studies have shown that similar phosphonates inhibit cell proliferation by targeting specific cellular pathways, such as topoisomerase inhibition or inducing apoptosis in cancer cells .

The mechanism of action for diethyl phosphonates often involves:

  • Inhibition of Enzymatic Activity : Compounds with phosphonate groups may inhibit enzymes critical for DNA replication and repair.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at specific phases, preventing further cell division .

Case Studies

  • In Vitro Studies : A study involving various phosphonates demonstrated significant cytotoxic effects against human cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values in the micromolar range .
  • Mechanistic Insights : Another investigation revealed that the compound could induce apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors in treated cells .

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Diethyl Phosphonate AMCF-710Topoisomerase II inhibition
Diethyl Phosphonate BA54915Apoptosis induction
Diethyl [1-{...}]MCF-7 & A54912Mitochondrial pathway activation

Q & A

Q. How can synthetic routes be optimized for chiral purity in asymmetric applications?

  • Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide coupling steps. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-3 column. Optimize reaction kinetics using Design of Experiments (DoE) to minimize racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl [1-{[(2-ethoxyethoxy)carbonyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate

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